2-Iodohippuric acid

説明

Iodohippuric acid is under investigation in clinical trial NCT02599844 (Impact of Pediatric Acute Renal Injury in Severe Sepsis in Young Adults).

An iodine-containing compound used in pyelography as a radiopaque medium. If labeled with radioiodine, it can be used for studies of renal function.

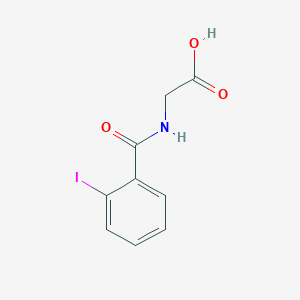

Structure

3D Structure

特性

IUPAC Name |

2-[(2-iodobenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORFWQGVBFFZHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046161 | |

| Record name | 2-Iodohippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147-58-0 | |

| Record name | N-(2-Iodobenzoyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodohippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodohippuric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15445 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Iodohippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodohippuric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOHIPPURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y68K91A3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Enduring Significance of 2-Iodohippuric Acid in Renal Science

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Iodohippuric Acid

2-Iodohippuric acid, also known as ortho-iodohippurate (OIH), is a synthetic derivative of hippuric acid that has become an indispensable tool in the fields of nephrology, nuclear medicine, and pharmacokinetic research.[1][2] Its chemical structure, analogous to p-aminohippuric acid (PAH), allows it to be actively processed by the kidneys, making it an exceptional agent for evaluating renal function.[2][3] When labeled with a radioactive isotope of iodine, OIH serves as a premier radiopharmaceutical for dynamic renal imaging, or renography, providing critical data on renal plasma flow and tubular secretion.[2][4]

This guide offers a comprehensive exploration of the core chemical properties of 2-iodohippuric acid, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, physicochemical characteristics, radiolabeling methodologies, and the analytical techniques required to ensure its purity and stability, providing both foundational knowledge and practical, field-proven insights.

Molecular Structure and Physicochemical Properties

2-Iodohippuric acid (IUPAC Name: 2-[(2-Iodobenzoyl)amino]acetic acid) is an N-acyl glycine.[2] Its structure consists of a glycine molecule acylated by 2-iodobenzoic acid. This deceptively simple structure is key to its biological behavior. The carboxylic acid group and the amide linkage provide the necessary polarity and hydrogen bonding capabilities for interaction with renal transporters, while the iodine atom offers a convenient site for radiolabeling without drastically altering its biological clearance profile.

Core Chemical Identifiers and Properties

A summary of the fundamental physicochemical properties of non-radioactive 2-iodohippuric acid is presented below. These data are critical for its handling, formulation, and use as a reference standard in analytical chemistry.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈INO₃ | [1][5] |

| Molecular Weight | 305.07 g/mol | [1][5] |

| CAS Number | 147-58-0 | [1][5] |

| Appearance | White to off-white or yellowish powder | [1] |

| Melting Point | 170 - 172 °C | [1][6] |

| Synonyms | N-(2-Iodobenzoyl)glycine, o-Iodohippurate | [1] |

| Purity (Typical) | ≥98% | [6] |

| Storage | Room Temperature (for solid) | [1] |

Diagram: Chemical Structure of 2-Iodohippuric Acid

Caption: 2D structure of 2-Iodohippuric acid.

Synthesis and Radiolabeling

The preparation of 2-iodohippuric acid and its subsequent radiolabeling are foundational processes for its application in research and medicine.

Chemical Synthesis: The Schotten-Baumann Reaction

A common and robust method for synthesizing hippuric acid derivatives is the Schotten-Baumann reaction.[7] This involves the acylation of an amino acid (glycine) with an acyl chloride (2-iodobenzoyl chloride) under basic conditions.

Diagram: Synthesis Workflow for 2-Iodohippuric Acid```dot

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ortho-Iodohippuric acid - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. 2-Iodohippuric acid 98 147-58-0 [sigmaaldrich.com]

- 7. US3859429A - M-iodohippuric acid labelled with radioactive iodine and process for its preparation - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of N-(2-Iodobenzoyl)glycine

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(2-Iodobenzoyl)glycine, a key intermediate in various pharmaceutical and research applications. The document delineates the prevalent synthetic pathway, focusing on the Schotten-Baumann reaction, a robust method for the N-acylation of amino acids. We will explore the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to implement or optimize the synthesis of this important molecule.

Introduction: The Significance of N-(2-Iodobenzoyl)glycine

N-(2-Iodobenzoyl)glycine, also known as 2-iodohippuric acid, is a member of the benzamide class of compounds.[1] It is structurally characterized by the formal condensation of the carboxyl group of 2-iodobenzoic acid with the amino group of glycine, the simplest proteinogenic amino acid.[1][2] This molecule serves as a valuable building block in organic synthesis and has been investigated for its potential applications in medicinal chemistry. Its derivatives have shown promise in various therapeutic areas, underscoring the importance of a reliable and efficient synthetic route.[3]

The core structure, an N-acylglycine, is a motif found in various biologically active molecules.[4] The presence of the iodine atom at the ortho position of the benzoyl group offers a unique handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, making it a versatile intermediate for the synthesis of more complex molecular architectures.[5]

The Synthetic Pathway: A Mechanistic Perspective

The most common and efficient method for synthesizing N-(2-Iodobenzoyl)glycine is through the N-acylation of glycine with 2-iodobenzoyl chloride.[6] This reaction is a classic example of the Schotten-Baumann reaction , a widely used method for forming amides from amines and acid chlorides.[7][8]

Two-Step Synthesis Overview

The overall synthesis can be conceptually broken down into two primary stages:

-

Preparation of the Acylating Agent: Synthesis of 2-iodobenzoyl chloride from its corresponding carboxylic acid, 2-iodobenzoic acid.

-

N-Acylation of Glycine: The reaction of 2-iodobenzoyl chloride with glycine under basic conditions to form the final product.

Stage 1: Synthesis of 2-Iodobenzoyl Chloride

The first step involves the conversion of 2-iodobenzoic acid into the more reactive acyl chloride. This is typically achieved by reacting 2-iodobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][9]

Reaction: 2-Iodobenzoic Acid + Thionyl Chloride → 2-Iodobenzoyl Chloride + SO₂ + HCl

The use of excess thionyl chloride, often under reflux, drives the reaction to completion.[9] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying the purification of the resulting 2-iodobenzoyl chloride.[9]

Stage 2: The Schotten-Baumann Reaction for N-Acylation

The core of the synthesis lies in the Schotten-Baumann reaction, where the amine group of glycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-iodobenzoyl chloride.[10][11]

Key Features of the Schotten-Baumann Reaction:

-

Base-Catalyzed: The reaction is performed in the presence of a base, typically an aqueous solution of sodium hydroxide (NaOH).[11] The base serves two crucial purposes:

-

Neutralization: It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and decrease the reaction yield.[10][11]

-

Equilibrium Shift: By consuming the acid byproduct, the base drives the equilibrium towards the formation of the amide product.[11]

-

-

Two-Phase System: The reaction is often carried out in a biphasic solvent system, consisting of water and an organic solvent.[7][12] The base resides in the aqueous phase, while the starting materials and the final product are typically more soluble in the organic phase.[7] This setup facilitates the separation of the product from the inorganic byproducts.

Mechanism:

-

Deprotonation (Activation): In the alkaline aqueous solution, the glycine exists in equilibrium with its conjugate base, the glycinate anion. While the amine group is the primary nucleophile, the basic conditions ensure its availability.[13]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of glycine attacks the carbonyl carbon of 2-iodobenzoyl chloride, forming a tetrahedral intermediate.[8]

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.[11]

-

Deprotonation: A final deprotonation step by the base yields the stable N-(2-Iodobenzoyl)glycine product.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of N-(2-Iodobenzoyl)glycine.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 2-Iodobenzoic Acid | Round-bottom flasks |

| Thionyl Chloride (SOCl₂) | Reflux condenser |

| Glycine | Magnetic stirrer and stir bar |

| Sodium Hydroxide (NaOH) | Dropping funnel |

| Hydrochloric Acid (HCl), concentrated | Ice bath |

| Water (distilled or deionized) | Beakers and Erlenmeyer flasks |

| Dichloromethane (DCM) or Diethyl Ether | Buchner funnel and filter paper |

| Crushed Ice | pH paper or pH meter |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Rotary evaporator |

Step-by-Step Procedure

Part A: Synthesis of 2-Iodobenzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes), place 2-iodobenzoic acid (1.0 mmol).

-

Carefully add an excess of thionyl chloride (e.g., 5 mL) to the flask.[9]

-

Heat the mixture to reflux and maintain for 2 hours.[9] The reaction is complete when the evolution of gas ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2-iodobenzoyl chloride is obtained and can often be used in the next step without further purification.[9]

Part B: Synthesis of N-(2-Iodobenzoyl)glycine

-

Prepare a solution of glycine (e.g., 32.383 mmol) in water (e.g., 50 mL) in a beaker.[6]

-

In a separate container, dissolve sodium hydroxide (e.g., 17.800 mmol) in water to create an aqueous NaOH solution.[6]

-

Dissolve the crude 2-iodobenzoyl chloride (e.g., 8.950 mmol) in a suitable organic solvent like dichloromethane (DCM).[6]

-

Combine the glycine solution and the 2-iodobenzoyl chloride solution in a reaction flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add the sodium hydroxide solution dropwise to the vigorously stirred mixture, ensuring the pH remains slightly alkaline (pH 8-9).[6]

-

After the addition is complete, continue stirring the mixture vigorously. Add crushed ice to the solution to maintain a low temperature.[6]

-

Once the reaction is complete (can be monitored by TLC), carefully acidify the mixture by adding concentrated HCl dropwise until the pH reaches 2-3.[6]

-

A white precipitate of N-(2-Iodobenzoyl)glycine will form. Cool the mixture in a refrigerator to maximize precipitation.[6]

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the precipitate several times with cold water to remove any unreacted glycine and inorganic salts.[6]

-

Dry the product under vacuum to obtain the final N-(2-Iodobenzoyl)glycine as a white crystalline solid.[6]

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₉H₈INO₃ | [6] |

| Molar Mass | 305.07 g/mol | [1][6] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 170-172 °C | [6] |

| Typical Yield | ~62% | [6] |

Safety and Handling

-

2-Iodobenzoyl chloride is corrosive and moisture-sensitive. It causes burns and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[14]

-

Thionyl chloride is also highly corrosive and reacts violently with water. All operations involving thionyl chloride must be conducted in a well-ventilated fume hood.

-

Sodium hydroxide and hydrochloric acid are corrosive and should be handled with care.

-

Avoid breathing the dust of the final product, N-(2-Iodobenzoyl)glycine, and avoid contact with skin and eyes.[6]

Visualization of the Synthesis Pathway

Chemical Reaction Pathway

Caption: Chemical synthesis pathway for N-(2-Iodobenzoyl)glycine.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of N-(2-Iodobenzoyl)glycine via the Schotten-Baumann reaction is a reliable and well-established method. By carefully controlling the reaction conditions, particularly the pH and temperature, high yields of the desired product can be consistently achieved. This technical guide provides the necessary theoretical background and practical steps for the successful synthesis of this important chemical intermediate. The versatility of N-(2-Iodobenzoyl)glycine ensures its continued relevance in the fields of organic synthesis and drug discovery.

References

-

ChemBK. (2024, April 10). N-(2-IODOBENZOYL)GLYCINE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-Iodobenzoyl)glycine. Retrieved from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

-

sathee neet. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-Iodobenzoyl chloride. Retrieved from [Link]

-

PubMed. (n.d.). Novel endogenous N-acyl glycines identification and characterization. Retrieved from [Link]

-

Brainly.com. (2020, November 20). [FREE] Draw the complete mechanism for the reaction between benzoyl chloride and glycine. Be sure to include the. Retrieved from [Link]

-

PubChem. (n.d.). Glycine. Retrieved from [Link]

-

Int J Pharm Chem Anal. (n.d.). Synthesis of Benzoyl glycine and Anti-bacterial screening. Retrieved from [Link]

Sources

- 1. N-(2-Iodobenzoyl)glycine | C9H8INO3 | CID 8614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glycine | C2H5NO2 | CID 750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 4. Novel endogenous N-acyl glycines identification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 2-Iodobenzoyl chloride | 609-67-6 [smolecule.com]

- 6. N-(2-IODOBENZOYL)GLYCINE [chembk.com]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]

- 9. 2-IODOBENZOYL CHLORIDE CAS#: 609-67-6 [amp.chemicalbook.com]

- 10. Schotten-Baumann Reaction [organic-chemistry.org]

- 11. byjus.com [byjus.com]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. brainly.com [brainly.com]

- 14. chembk.com [chembk.com]

An In-depth Technical Guide to the Radiopharmaceutical Applications of 2-Iodohippuric Acid

Abstract

This technical guide provides a comprehensive overview of the radiopharmaceutical applications of 2-Iodohippuric acid (ortho-iodohippurate, OIH), a cornerstone agent in the field of nuclear nephrology. We will delve into the fundamental principles governing its use, from its historical development and chemical properties to its physiological handling by the kidneys. This guide offers detailed, field-proven protocols for radiosynthesis and quality control, ensuring scientific integrity and reproducibility. Furthermore, we will explore its clinical utility in dynamic renography and the measurement of effective renal plasma flow (ERPF), supported by comparative data and dosimetry information. This document is intended for researchers, nuclear pharmacists, and drug development professionals seeking a thorough, practical understanding of this important diagnostic agent.

Introduction and Historical Context

For decades, radiolabeled 2-Iodohippuric acid, commonly known as Hippuran, has been a pivotal radiopharmaceutical for the functional assessment of the kidneys.[1][2] First labeled with Iodine-131 (¹³¹I) by Tubis and colleagues in 1960, it became the primary agent for renography, a non-invasive procedure to evaluate renal function and urinary tract obstructions.[1][3] OIH is an analog of p-aminohippuric acid (PAH) and is renowned for its high extraction efficiency by the kidneys, making it exceptionally suitable for measuring effective renal plasma flow (ERPF).[1]

The initial use of ¹³¹I-OIH, with its 8-day half-life and high-energy gamma emission (364 keV), was well-suited for early probe-based systems but less than ideal for gamma camera imaging due to higher patient radiation dose and poorer image quality.[1] The subsequent introduction of Iodine-123 (¹²³I)-labeled OIH marked a significant advancement.[1][4] With a shorter half-life (13.3 hours) and a more favorable gamma energy (159 keV), ¹²³I-OIH allows for the administration of higher activities, yielding superior quality images while reducing the radiation burden on the patient.[1][4][5] Despite the advent of Technetium-99m labeled agents like MAG3, which have largely replaced it in routine clinical practice, a thorough understanding of Iodohippuran remains essential for research, historical context, and niche clinical applications.[6][7]

Physicochemical Properties and Mechanism of Renal Handling

2-Iodohippuric acid (IUPAC name: 2-[(2-Iodobenzoyl)amino]acetic acid) is a derivative of hippuric acid.[1] Its structure is well-suited for radioiodination and maintains the physiological properties necessary for renal excretion studies.

Caption: Chemical structure of 2-Iodohippuric acid.

The diagnostic efficacy of radio-iodohippuran is rooted in its physiological handling by the kidneys. After intravenous administration, it is rapidly cleared from the bloodstream.[8] Its renal excretion is a dual process, dominated by active tubular secretion (approximately 80%) with a smaller contribution from glomerular filtration (about 20%).[3][8] This efficient extraction by the renal tubules is mediated by organic anion transporters (OATs) in the proximal tubules.[9]

This rapid and nearly complete extraction from the blood during its passage through the kidneys is why its clearance provides a close approximation of the Effective Renal Plasma Flow (ERPF).[1][10] In individuals with normal renal function, up to 85% of the injected dose can be found in the urine within 30 minutes.[1] In cases of severe renal impairment, the body compensates by increasing hepatobiliary excretion, though this is typically a minor pathway.[3][8]

Radiosynthesis and Quality Control

The preparation of ¹²³I- or ¹³¹I-Iodohippuran is typically achieved through an isotope exchange reaction. This process involves heating the non-radioactive o-iodohippuric acid precursor with a radioactive sodium iodide solution.[4][11] The use of a catalyst, such as copper sulfate, can facilitate the reaction and improve labeling efficiency, forming the basis for many kit preparations.[12]

General Radiosynthesis Protocol (Isotope Exchange)

This protocol is a generalized procedure. Specific parameters may require optimization based on the source of the radioiodine and local laboratory conditions.

Objective: To label o-iodohippuric acid with ¹²³I or ¹³¹I via an isotope exchange reaction.

Materials:

-

o-Iodohippuric acid

-

Sodium Iodide (¹²³I or ¹³¹I) solution

-

Copper (II) sulfate (catalyst, optional)[12]

-

Reaction vial (sealed)

-

Heating block or water bath

-

0.1 N Sodium Hydroxide for pH adjustment

-

Sterile filter (0.22 µm)

Procedure:

-

Preparation: In a sterile, sealed reaction vial, combine a specific amount of o-iodohippuric acid with the radioactive Sodium Iodide solution.

-

Catalyst Addition (Optional): Add a trace amount of copper sulfate solution to the reaction mixture. This has been shown to improve labeling yields.

-

pH Adjustment: Adjust the pH of the reaction mixture to approximately 5.0-6.0.

-

Reaction: Heat the sealed vial at a controlled temperature (e.g., 100-170°C) for a defined period (e.g., 30 minutes).[4][11] The exact temperature and duration are critical parameters that must be validated to maximize labeling efficiency while minimizing degradation.

-

Cooling & Neutralization: After the reaction, allow the vial to cool to room temperature. Neutralize the solution to a physiological pH (7.0-8.5) using 0.1 N Sodium Hydroxide.[4][13]

-

Sterilization: Draw the final product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Caption: Workflow for Radiosynthesis and Quality Control of Radio-Iodohippuran.

Quality Control

Rigorous quality control is mandatory to ensure the safety and efficacy of the final radiopharmaceutical product.[14] The primary goals are to determine the radiochemical purity and ensure sterility and apyrogenicity.

Radiochemical Purity (RCP): The most significant radiochemical impurity is free radioiodide (¹²³I⁻ or ¹³¹I⁻), which can lead to unnecessary radiation dose to the thyroid.[15] Thin-Layer Chromatography (TLC) is the standard method for determining RCP.[3][8]

Protocol: Thin-Layer Chromatography for RCP [3][8]

-

Stationary Phase: TLC Silica gel GF254 plate.

-

Mobile Phase: A mixture of Toluene, Butanol, Glacial Acetic Acid, and Water in a ratio of 80:20:4:1 (v/v/v/v).

-

Procedure:

-

Apply a small spot (e.g., 10 µl) of the radiopharmaceutical onto the starting line of the TLC plate.

-

Develop the chromatogram in a chamber saturated with the mobile phase until the solvent front has traveled a sufficient distance (e.g., 12 cm).

-

Dry the plate and determine the distribution of radioactivity using a suitable scanner.

-

-

Interpretation:

-

Iodohippurate: Migrates from the origin.

-

Free Iodide (Impurity): Remains at the origin (Rf ≈ 0).

-

2-Iodobenzoic Acid (Impurity): Migrates with the solvent front (Rf ≈ 1).

-

-

Acceptance Criteria: The radiochemical purity of Iodohippurate should be ≥97%. Free iodide and other impurities should not exceed 3%.[13] Some pharmacopeias may specify a limit of ≥96%.[8]

| Parameter | Specification | Reference |

| Radiochemical Purity | ≥ 97% as Iodohippurate | [13] |

| pH | 7.0 - 8.5 | [13] |

| Radionuclidic Purity | Conforms to spectrum of respective iodine isotope | [13] |

| Bacterial Endotoxins | Per USP/Ph. Eur. standards | [13] |

| Sterility | Sterile | [13] |

Clinical Applications

The primary clinical application of radio-iodohippuran is in dynamic renal scintigraphy, also known as a renogram. This procedure provides a time-activity curve that reflects renal perfusion, tubular function, and urinary excretion.[16][17]

The Renogram

A typical renogram curve is divided into three distinct phases:

-

Phase I (Vascular/Perfusion Phase): The initial rapid rise in radioactivity, occurring within the first 30-60 seconds after injection. It represents the arrival of the radiotracer in the renal vasculature.

-

Phase II (Uptake/Secretory Phase): A more gradual increase in activity, peaking at 2-5 minutes post-injection.[3][8] This phase reflects the active uptake and secretion of Iodohippuran from the blood into the renal tubules. The peak of this phase represents the point where the rate of tracer uptake equals the rate of tracer excretion from the kidney.

-

Phase III (Excretory/Drainage Phase): A subsequent decline in activity as the radiotracer is cleared from the kidney and drains into the bladder. A prolonged Phase III can be indicative of an obstruction in the urinary tract.[17]

Sources

- 1. ortho-Iodohippuric acid - Wikipedia [en.wikipedia.org]

- 2. Preparation and use of I 131 labeled sodium iodohippurate in kidney function tests [pubmed.ncbi.nlm.nih.gov]

- 3. richtlijnendatabase.nl [richtlijnendatabase.nl]

- 4. karger.com [karger.com]

- 5. Radiopharmaceutical kit preparation of /sup 123/I-iodohippuran (Journal Article) | ETDEWEB [osti.gov]

- 6. Tc-99m MAG3 as an alternative to Tc-99m DTPA and I-131 Hippuran for renal transplant evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. richtlijnendatabase.nl [richtlijnendatabase.nl]

- 9. Renal Excretion – Pharmacokinetics [sepia2.unil.ch]

- 10. Evaluation of effective renal plasma flow during renography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Iodohippurate Sodium I 123 [benchchem.com]

- 12. A rapid quantitative method for the preparation of 123I-iodo-hippuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Iodohippurate Sodium I 131 Injection [drugfuture.com]

- 14. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 15. Radiochemical purity and in vitro stability of commercial hippurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An Assessment of the “Radioactive Renogram” Using O-Iodohippurate Sodium (Hippuran) Labelled with Radioactive Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An assessment of the "radioactive renogram" using O-iodohippurate sodium (Hippuran) labelled with radioactive iodine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution of Renal Scintigraphy: A Technical History of Hippuran and Its Successors

Abstract

This in-depth technical guide chronicles the pivotal role of Hippuran (ortho-iodohippurate) in the evolution of renal imaging. We will traverse the historical landscape from the foundational principles of renal clearance analysis with p-aminohippuric acid to the advent of radioiodinated Hippuran, which revolutionized the functional assessment of the kidneys. This guide will meticulously detail the scientific rationale and technical methodologies that propelled the field forward, including the transition from Iodine-131 to Iodine-123 labeling and the eventual succession by Technetium-99m based agents. For researchers, scientists, and drug development professionals, this document provides a comprehensive understanding of the experimental choices, technological advancements, and the enduring legacy of Hippuran in nuclear nephrology.

The Precursor Principle: p-Aminohippuric Acid and the Measurement of Renal Plasma Flow

The story of functional renal imaging begins not with a radiopharmaceutical, but with a fundamental understanding of renal physiology. In the mid-20th century, researchers sought a substance that could be completely cleared from the blood by the kidneys in a single pass. This would allow for an accurate measurement of effective renal plasma flow (ERPF), a critical indicator of kidney function. The ideal candidate was found in p-aminohippuric acid (PAH) .[1][2][3]

PAH is both filtered by the glomeruli and actively secreted by the proximal tubules, resulting in a high extraction ratio from the blood.[1][4] This unique property established PAH clearance as the gold standard for ERPF measurement.[2][5] However, the determination of PAH clearance was a cumbersome process, requiring continuous intravenous infusion and multiple blood and urine samples, making it impractical for routine clinical use.[5] This clinical need for a simpler, non-invasive method to assess renal function set the stage for the development of radiolabeled compounds.

The Dawn of Radionuclide Renography: The Introduction of Radioiodinated Hippuran

The breakthrough came in 1960 when Tubis and colleagues first labeled ortho-iodohippuric acid (OIH), commercially known as Hippuran, with Iodine-131 (¹³¹I).[6] Hippuran, being an analog of PAH, exhibited similar renal handling characteristics, primarily tubular secretion, making it an excellent agent for renography.[6] The "radioactive renogram" using ¹³¹I-Hippuran allowed for the non-invasive assessment of individual kidney function by externally monitoring the uptake and excretion of the radiotracer.[2][7]

The Workhorse Radiopharmaceutical: ¹³¹I-Ortho-iodohippurate (¹³¹I-OIH)

For many years, ¹³¹I-OIH was the cornerstone of renal scintigraphy.[6] Its use in conjunction with probe detectors, and later gamma cameras, provided valuable clinical information in the investigation of hypertension and various renal diseases.[7][8][9][10] The renogram curve, a graphical representation of radioactivity over time, depicted three distinct phases:

-

Phase I (Vascular Phase): An initial rapid rise in radioactivity representing the arrival of the radiotracer in the kidney's vascular space.

-

Phase II (Secretory/Functional Phase): A continued, slower rise to a peak, reflecting the extraction of the tracer from the blood and its accumulation in the renal tubules.

-

Phase III (Excretory/Drainage Phase): A subsequent decline in radioactivity as the tracer is excreted from the kidney into the bladder.

However, ¹³¹I possessed several suboptimal physical characteristics for imaging. Its high-energy gamma emissions (364 keV) and beta particle emissions resulted in a relatively high radiation dose to the patient and were not ideal for the sodium iodide crystals used in gamma cameras of the era.[6]

An Improved Alternative: The Advent of ¹²³I-Ortho-iodohippurate (¹²³I-OIH)

The quest for a more suitable radionuclide led to the introduction of Iodine-123 (¹²³I) labeled Hippuran. ¹²³I offered significant advantages over ¹³¹I, including a shorter half-life (13.2 hours versus 8 days) and a more favorable gamma energy (159 keV) for imaging with gamma cameras.[6] This resulted in a lower radiation dose to the patient and significantly improved image quality, allowing for better visualization of renal morphology and function.[11] Despite its superior imaging characteristics, the cyclotron production of ¹²³I made it more expensive and less readily available than ¹³¹I, limiting its widespread adoption.[6]

The Technetium Revolution: The Shift to Tc-99m Labeled Agents

The 1970s and 1980s marked a paradigm shift in nuclear medicine with the widespread availability of the Technetium-99m (⁹⁹ᵐTc) generator.[12] ⁹⁹ᵐTc's near-ideal imaging properties, including a 6-hour half-life and a 140 keV gamma emission, spurred the development of new radiopharmaceuticals for renal imaging.

⁹⁹ᵐTc-Diethylenetriaminepentaacetic Acid (⁹⁹ᵐTc-DTPA)

One of the first successful ⁹⁹ᵐTc-based renal agents was ⁹⁹ᵐTc-DTPA.[13] Unlike Hippuran, ⁹⁹ᵐTc-DTPA is cleared almost exclusively by glomerular filtration, making it a valuable tool for measuring the glomerular filtration rate (GFR).[13] However, its lower extraction efficiency compared to Hippuran resulted in poorer image quality, especially in patients with impaired renal function.[14]

The Modern Gold Standard: ⁹⁹ᵐTc-Mercaptoacetyltriglycine (⁹⁹ᵐTc-MAG3)

In 1986, a significant advancement was made with the development of ⁹⁹ᵐTc-MAG3.[12] This agent was designed to mimic the biological behavior of Hippuran, being primarily cleared by tubular secretion.[15] ⁹⁹ᵐTc-MAG3 offered the superior imaging characteristics of ⁹⁹ᵐTc while providing functional information comparable to that of Hippuran.[15][16]

Comparative studies demonstrated that while the plasma clearance of ⁹⁹ᵐTc-MAG3 was lower than that of Hippuran, its higher plasma concentration resulted in similar rates of excretion and comparable renogram curves.[17] The superior image quality and lower radiation dose of ⁹⁹ᵐTc-MAG3 led to its rapid adoption as the preferred radiopharmaceutical for dynamic renal imaging, effectively replacing radioiodinated Hippuran in routine clinical practice.[12][15]

Comparative Analysis of Key Renal Radiopharmaceuticals

The evolution of renal imaging agents was driven by a continuous search for improved diagnostic accuracy and patient safety. The following table summarizes the key characteristics of the pivotal radiopharmaceuticals in this journey.

| Feature | ¹³¹I-Hippuran | ¹²³I-Hippuran | ⁹⁹ᵐTc-DTPA | ⁹⁹ᵐTc-MAG3 |

| Primary Clearance Mechanism | Tubular Secretion | Tubular Secretion | Glomerular Filtration | Tubular Secretion |

| Radionuclide Half-life | 8 days | 13.2 hours | 6 hours | 6 hours |

| Gamma Energy | 364 keV | 159 keV | 140 keV | 140 keV |

| Image Quality | Fair | Good | Good | Excellent |

| Radiation Dose | High | Moderate | Low | Low |

| Clinical Utility | ERPF, Renography | ERPF, Renography | GFR, Renography | ERPF, Renography |

Methodologies and Protocols

Radiolabeling of Hippuran with Iodine Isotopes

The labeling of Hippuran with iodine isotopes is typically achieved through an isotopic exchange reaction. A common method involves heating a mixture of Hippuran and the radioactive iodide in a sealed vial.

Experimental Protocol: Preparation of ¹²³I-Hippuran [18]

-

Preparation of Reagents:

-

Ortho-iodohippuric acid (Hippuran)

-

Carrier-free ¹²³I-iodide solution

-

Sterile, pyrogen-free isotonic saline

-

-

Labeling Procedure:

-

In a sterile, sealed ampoule, combine Hippuran with the ¹²³I-iodide solution.

-

Heat the ampoule in a heating block at 180°C for 15 minutes to facilitate the exchange reaction.

-

Allow the ampoule to cool to room temperature.

-

Dissolve the labeled Hippuran in sterile, pyrogen-free isotonic saline.

-

Pass the solution through a Millipore filter for sterilization.

-

-

Quality Control:

-

Determine radiochemical purity using thin-layer chromatography.

-

The percentage of free ¹²³I-iodide should be less than 1.0%.[18]

-

Quality Control of Radioiodinated Hippuran

Ensuring the radiochemical purity of radioiodinated Hippuran is crucial for accurate clinical results, as free radioiodide is cleared by the kidneys at a much lower rate and can lead to an underestimation of ERPF.[19] Miniaturized chromatography systems and paper electrophoresis are common methods for determining the proportion of inorganic radioactive iodide.[20]

Conclusion

The history of Hippuran in renal imaging is a testament to the relentless pursuit of scientific advancement in medicine. From its conceptual origins in PAH clearance to its realization as a revolutionary radiopharmaceutical, Hippuran laid the groundwork for modern functional renal imaging. While it has been largely succeeded by the superior ⁹⁹ᵐTc-labeled agents, the principles established through the use of Hippuran continue to underpin our understanding and assessment of renal pathophysiology. The journey from ¹³¹I-Hippuran to ⁹⁹ᵐTc-MAG3 reflects a remarkable evolution in radiopharmaceutical design, prioritizing enhanced image quality, reduced radiation exposure, and improved diagnostic confidence for the benefit of patients worldwide.

References

-

Radiation Dosimetry of the 131I-Hippuran Renogram. British Journal of Radiology. [Link]

-

Clinical applications of renal scintigraphy. AJR Online. [Link]

-

Hippuran-/sup 123/I. Preparation and quality control. OSTI.GOV. [Link]

-

Type of Renal Scintigraphy. Semantic Scholar. [Link]

-

Quality control procedures for iodinated radiopharmaceuticals 131I-Hippuran and 131I-Risa. INIS. [Link]

-

Synthesis and in vivo evaluation of ortho-[(124)I]iodohippurate for PET renography in healthy rats. PubMed. [Link]

-

The Utilization of Radioactive Iodinated Hippuran for Determination of Renal Clearance Rates. RSNA Journals. [Link]

-

Radiation Dosimetry of the 131 I-Hippuran Renogram. Oxford Academic. [Link]

-

Nuclear Renal Scan. NCBI Bookshelf. [Link]

-

Comparison of radioactive and non-radioactive iothalamate and hippuran to assess kidney function. Oxford Academic. [Link]

-

Quality controls of radiolabeled compounds 131 I–Hippuran as PSTNT-BATAN product using electrophoresis method. ResearchGate. [Link]

-

Simple purification and quality control of radio-iodinated Hippuran for the estimation of effective renal plasma flow. PubMed. [Link]

-

Radiation dose and labeling of hippuran. PubMed. [Link]

-

Radioisotope renography. Wikipedia. [Link]

-

SNMMI Procedure Standard/EANM Practice Guideline for Diuretic Renal Scintigraphy in Adults With Suspected Upper Urinary Tract Obstruction 1.0. NIH. [Link]

-

Comparison of technetium-99m MAG3 with iodine-131 hippuran by a simultaneous dual channel technique. Semantic Scholar. [Link]

-

131I IODOHIPPURATE. Richtlijnendatabase. [Link]

-

Comparative study of the kinetics of the renal tracers 99Tcm-MAG3 and 131I-hippuran. PubMed. [Link]

-

Aminohippuric acid. Wikipedia. [Link]

-

The Utilization of Radioactive Iodinated Hippuran for Determination of Renal Clearance Rates. Scilit. [Link]

-

Technetium-99m MAG3, a comparison with iodine-123 and iodine-131 orthoiodohippurate, in patients with renal disorders. PubMed. [Link]

-

Advancements in Renal Imaging: A Comprehensive Systematic Review of PET Probes for Enhanced GFR and Renal Perfusion Assessment. MDPI. [Link]

-

PAH clearance. Grokipedia. [Link]

-

Iodine-131 Hippuran for the estimation of renal plasma flow: requirements for radiochemical purity. PubMed. [Link]

-

Renal extraction and clearance of p-aminohippurate during saline and dextrose infusion in the rat. PubMed. [Link]

-

ortho-Iodohippuric acid. Wikipedia. [Link]

-

Renal Clearance, Renal Plasma Flow and Glomerular Filtration Rate. AK Lectures. [Link]

-

Change of pharmacokinetic parameters of 131I-hippuran caused by heparin. PubMed. [Link]

-

What is the mechanism of Aminohippurate sodium? Patsnap Synapse. [Link]

-

Demonstration by iodine-131-hippurate renography of a marked sensitivity of some transplanted kidneys to volume contraction. OSTI.GOV. [Link]

-

Technetium-99m MAG3, a comparison with iodine-123 and iodine-131 orthoiodohippurate, in patients with renal disorders. Journal of Nuclear Medicine. [Link]

-

How to Process a Renogram: Part1. YouTube. [Link]

-

Renal scintigraphy. Radiopaedia.org. [Link]

-

Renography using the gamma camera and the intertechnique cinescintigraphy system. A review of the current applications. PubMed. [Link]

-

ORTHO-IODOHIPPURATE 131 STUDIES. A CASE OF POLYCYSTIC RENAL DISEASE OF INFANCY. PubMed. [Link]

-

Tc-99m MAG3. Radiopaedia.org. [Link]

-

Tc-99m MAG3 as an alternative to Tc-99m DTPA and I-131 Hippuran for renal transplant evaluation. PubMed. [Link]

-

Genitourinary > GU agents-exam. AuntMinnie. [Link]

-

Search. The WHO Traditional Medicine Global Library. [Link]

-

Iodine-131 Uptake Study. NCBI Bookshelf. [Link]

-

I-131 Sodium Iodide for Hyperthyroidism. Department of Radiology. [Link]

-

Fact Sheet: Guidelines for Patients Receiving Radioiodine I-131 Treatment. SNMMI. [Link]

-

Radioactive Iodine (I-131) Therapy for Hyperthyroidism. Radiologyinfo.org. [Link]

-

The EANM guideline on radioiodine therapy of benign thyroid disease. PMC. [Link]

Sources

- 1. Aminohippuric acid - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. aklectures.com [aklectures.com]

- 4. What is the mechanism of Aminohippurate sodium? [synapse.patsnap.com]

- 5. pubs.rsna.org [pubs.rsna.org]

- 6. ortho-Iodohippuric acid - Wikipedia [en.wikipedia.org]

- 7. SNMMI Procedure Standard/EANM Practice Guideline for Diuretic Renal Scintigraphy in Adults With Suspected Upper Urinary Tract Obstruction 1.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajronline.org [ajronline.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Renography using the gamma camera and the intertechnique cinescintigraphy system. A review of the current applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radiation dose and labeling of hippuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radioisotope renography - Wikipedia [en.wikipedia.org]

- 13. radiopaedia.org [radiopaedia.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. radiopaedia.org [radiopaedia.org]

- 16. Tc-99m MAG3 as an alternative to Tc-99m DTPA and I-131 Hippuran for renal transplant evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparison of technetium-99m MAG3 with iodine-131 hippuran by a simultaneous dual channel technique. | Semantic Scholar [semanticscholar.org]

- 18. Hippuran-/sup 123/I. Preparation and quality control (Journal Article) | ETDEWEB [osti.gov]

- 19. Iodine-131 Hippuran for the estimation of renal plasma flow: requirements for radiochemical purity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Iodohippuric Acid (CAS 147-58-0)

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Molecule

2-Iodohippuric acid, also known as ortho-iodohippurate (OIH) or N-(2-Iodobenzoyl)glycine, is far more than a simple N-acylglycine. To the discerning eye in renal physiology and nuclear medicine, it represents a cornerstone tool for the quantitative assessment of renal function. Its significance lies not in its intrinsic pharmacology, but in its elegant mimicry of endogenous para-aminohippuric acid (PAH), allowing it to trace the vital process of renal plasma flow. This guide moves beyond a mere recitation of properties to provide a deep, mechanistic, and practical understanding of 2-iodohippuric acid, from its synthesis to its sophisticated application in diagnostic imaging and drug development.

Physicochemical Properties and Identification

A solid understanding of the fundamental properties of a compound is the bedrock of its successful application. 2-Iodohippuric acid is a white to off-white crystalline solid. Its identity is unequivocally established by its unique CAS (Chemical Abstracts Service) registry number: 147-58-0.

| Property | Value | Source(s) |

| CAS Number | 147-58-0 | [1] |

| Molecular Formula | C₉H₈INO₃ | [1] |

| Molecular Weight | 305.07 g/mol | [1] |

| Melting Point | 170-172 °C | |

| Appearance | White to off-white or yellowish powder | |

| IUPAC Name | 2-[(2-Iodobenzoyl)amino]acetic acid | [2] |

| Synonyms | N-(2-Iodobenzoyl)glycine, ortho-iodohippurate, OIH | [2] |

Synthesis: The Schotten-Baumann Reaction in Practice

The synthesis of 2-iodohippuric acid is a classic example of the Schotten-Baumann reaction, a robust method for forming amides from amines and acid chlorides.[3][4] The causality behind this choice of reaction is its efficiency under relatively mild, biphasic conditions, which protects the product from hydrolysis. The base neutralizes the HCl generated, driving the reaction to completion.[5]

Logical Flow of the Synthesis

Caption: Workflow for the synthesis of 2-Iodohippuric acid.

Step-by-Step Synthesis Protocol

This protocol is adapted from established Schotten-Baumann procedures for analogous compounds.[6][7]

-

Preparation of Glycine Solution: Dissolve glycine (1.0 eq) in a 10% aqueous solution of sodium hydroxide (NaOH) in an Erlenmeyer flask. Swirl until a clear solution is obtained. The use of a base is critical to deprotonate the amino group of glycine, making it a more potent nucleophile.

-

Reaction Setup: Cool the glycine solution in an ice bath. In a separate vessel, dissolve 2-iodobenzoyl chloride (1.0 eq) in a water-immiscible organic solvent like dichloromethane.

-

Acylation: While vigorously stirring the cooled glycine solution, add the 2-iodobenzoyl chloride solution dropwise. Concurrently, add a 10% NaOH solution portion-wise to maintain a slightly alkaline pH. This prevents the protonation of the unreacted glycine and neutralizes the hydrochloric acid byproduct.[4] Continue vigorous shaking or stirring for 10-15 minutes until the oily droplets of the acid chloride disappear.

-

Acidification and Precipitation: Pour the reaction mixture into a beaker containing ice-cold water. Slowly acidify the solution with concentrated hydrochloric acid (HCl) with continuous stirring until the pH is approximately 2-3. This protonates the carboxylate group, rendering the 2-iodohippuric acid insoluble and causing it to precipitate out of the solution.

-

Isolation of Crude Product: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid several times with cold water to remove unreacted glycine and inorganic salts.

-

Purification: For final purification, recrystallize the crude product from boiling water.[6] 2-Iodohippuric acid is sparingly soluble in cold water but highly soluble in hot water, allowing for the separation of impurities. Filter the hot solution to remove any insoluble impurities and allow it to cool slowly. White, needle-shaped crystals of pure 2-iodohippuric acid will form. Collect the crystals by filtration and dry them in a vacuum oven.

Mechanism of Renal Clearance: A Tale of Two Transporters

The utility of 2-iodohippuric acid as a renal diagnostic agent is entirely dependent on its rapid and efficient excretion by the kidneys. This process is not passive; it is an active transport mechanism that mirrors the clearance of endogenous waste products. After intravenous administration, 2-iodohippuric acid is rapidly cleared from the bloodstream, with approximately 85% appearing in the urine within 30 minutes in individuals with normal kidney function.[2]

The clearance is dominated by tubular secretion (approximately 80%), with a smaller contribution from glomerular filtration (about 20%).[8] This active secretion is mediated primarily by Organic Anion Transporters 1 and 3 (OAT1 and OAT3) located on the basolateral membrane of the renal proximal tubular cells.[9]

The OAT1/OAT3 Transport Pathway

Caption: OAT1/OAT3-mediated transport of 2-Iodohippurate.

Implications for Drug Development: Drug-Drug Interactions (DDI)

The reliance of 2-iodohippuric acid on OAT1 and OAT3 for clearance makes it a sensitive probe for assessing the potential of new chemical entities (NCEs) to cause drug-drug interactions at the level of renal secretion.

-

Inhibition: Co-administration of a drug that inhibits OAT1 or OAT3 can significantly decrease the clearance of 2-iodohippuric acid. Probenecid is a classic and potent inhibitor of OAT transporters and will markedly reduce OIH uptake.[6] Other drugs, such as certain diuretics, ACE inhibitors, and NSAIDs, can also interfere with its transport.[6]

Radiolabeling for Diagnostic Application

For its use in diagnostic imaging, 2-iodohippuric acid must be radiolabeled, most commonly with iodine-123 (¹²³I) or, historically, iodine-131 (¹³¹I). ¹²³I is preferred for modern gamma camera studies due to its shorter half-life (13.2 hours) and ideal gamma emission energy (159 keV), which provides higher quality images with a lower radiation dose to the patient compared to ¹³¹I.[2]

The most common labeling method is a copper-catalyzed isotope exchange reaction.

Step-by-Step Radiolabeling Protocol (¹²³I)

This protocol is based on a well-established kit preparation method.[12]

-

Reagent Preparation: A sterile, pyrogen-free kit vial is prepared containing ortho-iodohippuric acid and a copper salt (e.g., CuSO₄·5H₂O) as a catalyst, typically in a lyophilized form or liquid buffer.

-

pH Adjustment: The reaction is pH-sensitive. An optimal pH of approximately 5 is required for efficient exchange.[7] Buffers are included in the kit to maintain this pH upon addition of the radioiodine.

-

Radioiodine Addition: Commercially available [¹²³I]sodium iodide in a dilute NaOH solution is aseptically added to the reaction vial.

-

Incubation: The reaction mixture is heated. A typical procedure involves warming for a short period (e.g., 10 minutes) followed by a reaction time of 20-30 minutes.[7] This provides the activation energy needed for the isotope exchange between the non-radioactive ¹²⁷I on the hippuran molecule and the radioactive ¹²³I from the sodium iodide.

-

Quality Control: Post-labeling, the radiochemical purity must be assessed. This is crucial as free radioiodide or radiolabeled impurities (like 2-iodobenzoic acid) can degrade image quality and affect quantitative analysis.

-

Method: Thin-Layer Chromatography (TLC) is the standard method.[8]

-

Stationary Phase: Silica gel plate.

-

Mobile Phase: A common system is Water: Glacial acetic acid: Butanol: Toluene (1:4:20:80 v/v/v/v).[8]

-

Analysis: The distribution of radioactivity on the plate is measured. The Rr value of the 2-[¹²³I]iodohippuric acid spot is compared to references for impurities.

-

Acceptance Criteria: Radiochemical purity should be ≥96%, with free ¹²³I-iodide ≤2% and ¹²³I-iodobenzoic acid ≤2%.[6]

-

Application in Renal Scintigraphy (Renography)

The primary application of radiolabeled 2-iodohippuric acid is in dynamic renal scintigraphy, or renography. This procedure provides a non-invasive method to evaluate kidney blood flow, tubular function, and urine outflow.[8]

Clinical Renography Protocol Overview

This is a generalized protocol based on the SNMMI/EANM practice guidelines.

-

Patient Preparation: Adequate hydration is essential. Patients should be instructed to drink water before the study. Any medications that could interfere with renal function (e.g., ACE inhibitors, NSAIDs, diuretics) should be noted.[6] The bladder should be voided immediately before the scan.

-

Radiopharmaceutical Administration: A bolus intravenous injection of [¹²³I]OIH is administered. The dose is carefully calculated based on patient factors and imaging equipment.

-

Image Acquisition:

-

Equipment: A large-field-of-view gamma camera equipped with a low-energy collimator is used.

-

Positioning: The patient is positioned supine with the camera placed posteriorly to view both kidneys, the aorta, and the bladder.

-

Dynamic Imaging: Image acquisition begins simultaneously with the injection. A rapid sequence of images (e.g., 1-3 seconds/frame) is acquired for the first 1-2 minutes to assess perfusion (the "flow" phase). This is followed by less frequent images (e.g., 15-30 seconds/frame) for 20-30 minutes to assess uptake and excretion (the "function" phase).

-

-

Data Analysis:

-

Regions of Interest (ROIs): Computer software is used to draw ROIs around each kidney and a background area.

-

Time-Activity Curves (Renograms): The radioactivity within each kidney ROI is plotted against time, generating a renogram curve. This curve has three distinct phases:

-

Phase 1 (Vascular/Perfusion): A sharp initial upstroke representing the arrival of the tracer in the kidney's blood vessels.

-

Phase 2 (Uptake/Secretion): A more gradual rising slope as the tubular cells extract the tracer from the blood. The peak of this curve (Tmax) reflects the point of maximum tracer accumulation.

-

Phase 3 (Excretion/Drainage): A descending slope as the tracer is excreted from the kidney into the collecting system and bladder.

-

-

Quantitative Parameters: From these curves, quantitative parameters are derived, including differential renal function (the contribution of each kidney to total function), time to peak activity (Tmax), and washout half-time (T½), especially after the administration of a diuretic like furosemide to assess for obstruction.

-

Safety and Toxicology

Non-radiolabeled 2-iodohippuric acid is classified as a skin and eye irritant and is harmful if swallowed.[1] Standard laboratory safety precautions, including the use of gloves and eye protection, should be employed when handling the solid compound.

In its clinical application as a radiopharmaceutical, adverse reactions are rare but can include nausea, vomiting, rash, and hypotension.[8] A clinical study involving 45 patients reported no adverse reactions or abnormal laboratory findings attributable to the administration of [¹²³I]OIH.[13] The primary risk is associated with the radiation dose, which is minimized by using ¹²³I and administering the lowest possible activity required to obtain diagnostic quality images.

Storage and Stability

-

Solid Form: Non-radiolabeled 2-iodohippuric acid should be stored at room temperature, tightly sealed, and protected from light.[9]

-

Radiolabeled Kits: Lyophilized (freeze-dried) kits for radiolabeling can be stored for up to 9 months. Liquid kits have a shorter shelf life of around 3 months.[12]

-

Radiolabeled Product: Once prepared, the [¹²³I]OIH injection has a shelf life of approximately 20 hours after the activity reference time and should be stored at room temperature.[6]

Conclusion

2-Iodohippuric acid (CAS 147-58-0) is a powerful diagnostic tool whose value is rooted in fundamental principles of organic chemistry and renal physiology. Its synthesis via the Schotten-Baumann reaction yields a molecule that expertly leverages the body's own active transport systems—OAT1 and OAT3—to provide a dynamic, quantitative window into renal function. For the drug development professional, it serves as a critical probe for evaluating potential drug-drug interactions. For the clinician and researcher, its radioiodinated form remains a gold standard for renography. A thorough, multi-disciplinary understanding of this compound, from the reaction flask to the gamma camera, is essential for unlocking its full potential in both preclinical and clinical settings.

References

- 1. N-(2-Iodobenzoyl)glycine | C9H8INO3 | CID 8614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ortho-Iodohippuric acid - Wikipedia [en.wikipedia.org]

- 3. Hippuric acid - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. books.rsc.org [books.rsc.org]

- 8. richtlijnendatabase.nl [richtlijnendatabase.nl]

- 9. Key Role for the Organic Anion Transporters, OAT1 and OAT3, in the in vivo Handling of Uremic Toxins and Solutes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KoreaMed Synapse [synapse.koreamed.org]

- 11. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A rapid quantitative method for the preparation of 123I-iodo-hippuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Clinical evaluation of 123I-orthoiodohippurate (123I-OIH) for diagnosis of renal function: dose finding study] - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight of N-(2-Iodobenzoyl)glycine

An In-Depth Technical Guide to the Physicochemical Properties and Analysis of N-(2-Iodobenzoyl)glycine

Executive Summary

N-(2-Iodobenzoyl)glycine, also known by its common synonym 2-Iodohippuric acid, is an N-acylglycine derivative of significant interest in the biomedical and pharmaceutical sciences. Structurally, it is formed by the formal condensation of 2-iodobenzoic acid and the amino acid glycine[1][2]. This guide provides a comprehensive technical overview of its core chemical and physical properties, with a primary focus on its molecular weight, synthesis, and analytical characterization. Furthermore, it delves into the compound's critical applications, particularly its use as a diagnostic agent for renal function, and explores its relevance within the broader class of N-acyl glycines as potential therapeutic modulators. This document is intended for researchers, chemists, and drug development professionals requiring detailed, field-proven insights into this molecule.

Molecular Identity and Physicochemical Properties

Nomenclature and Structure

N-(2-Iodobenzoyl)glycine is systematically named 2-[(2-iodobenzoyl)amino]acetic acid[2]. Its structure consists of a glycine backbone where the amino group is acylated by a 2-iodobenzoyl group. This places it in the chemical class of N-acylglycines and benzamides[2]. The presence of the iodine atom on the ortho position of the benzene ring is a key feature, critical for its use in radiopharmaceutical applications.

The structure can be unambiguously represented by the SMILES string: C1=CC=C(C(=C1)C(=O)NCC(=O)O)I[2].

Physicochemical Data

The fundamental physicochemical properties of N-(2-Iodobenzoyl)glycine are summarized in the table below. These data are essential for laboratory handling, analytical method development, and formulation.

| Property | Value | Source(s) |

| Molecular Weight | 305.07 g/mol | [1][2][3][4] |

| Exact Mass | 304.95500 Da | [3] |

| Molecular Formula | C₉H₈INO₃ | [1][2][3][4] |

| CAS Number | 147-58-0 | [1][2][3] |

| Melting Point | 170-172 °C | [3][4] |

| Density | 1.871 g/cm³ | [3] |

| Boiling Point | 480.9 °C at 760 mmHg | [3] |

| IUPAC Name | 2-[(2-iodobenzoyl)amino]acetic acid | [2] |

| Common Synonyms | 2-Iodohippuric acid, o-Iodohippuric acid | [2][4] |

Synthesis and Purification

Synthesis Pathway Overview

The most common and efficient synthesis of N-(2-Iodobenzoyl)glycine is achieved via the Schotten-Baumann reaction. This well-established method involves the acylation of the amino group of glycine with 2-iodobenzoyl chloride. The reaction is conducted in an aqueous alkaline medium. The base (e.g., sodium hydroxide) serves a dual purpose: it neutralizes the hydrochloric acid byproduct generated during the reaction and, more importantly, it maintains the glycine's amino group in its deprotonated, nucleophilic state, thus facilitating the attack on the electrophilic carbonyl carbon of the acid chloride.

Detailed Experimental Protocol

The following protocol is a self-validating system for the synthesis of N-(2-Iodobenzoyl)glycine, adapted from established procedures[4].

Materials:

-

Glycine

-

2-Iodobenzoyl chloride

-

Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Crushed Ice

Procedure:

-

Glycine Solution Preparation: Dissolve glycine (e.g., 32.4 mmol) in deionized water (e.g., 100 mL) in a flask equipped with a magnetic stirrer.

-

Acylation Reaction: While vigorously stirring the glycine solution, simultaneously add 2-iodobenzoyl chloride (e.g., 9.0 mmol) and a solution of NaOH (e.g., 17.8 mmol) in batches.

-

Causality Insight: The batchwise addition is critical to maintain a slightly alkaline pH. This prevents the protonation of the glycine's amino group, ensuring its availability for the nucleophilic attack, while also preventing the hydrolysis of the acid chloride, which would reduce the yield.

-

-

Reaction Monitoring: Continue vigorous stirring after the addition is complete. The reaction is typically rapid but can be stirred for an additional 30-60 minutes to ensure completion.

-

Product Precipitation: Cool the reaction mixture by adding crushed ice. Once cooled, slowly add concentrated HCl dropwise until the solution becomes acidic (pH 2-3), which can be checked with pH paper.

-

Causality Insight: Acidification protonates the carboxylate group of the product, rendering N-(2-Iodobenzoyl)glycine insoluble in the aqueous medium and causing it to precipitate out as a solid.

-

-

Isolation and Purification: Cool the acidified mixture in a refrigerator to maximize precipitation. Collect the white crystalline solid via vacuum filtration.

-

Washing: Wash the precipitate thoroughly with several portions of cold deionized water.

-

Causality Insight: This step is crucial to remove unreacted glycine and inorganic salts (NaCl), which are soluble in water, thus purifying the final product.

-

-

Drying: Dry the purified solid under vacuum to yield N-(2-Iodobenzoyl)glycine. A typical yield for this procedure is in the range of 60-65%[4].

Analytical Characterization for Structure Elucidation and Quality Control

Rationale for Multi-modal Analysis

To ensure the identity, structure, and purity of the synthesized N-(2-Iodobenzoyl)glycine, a multi-modal analytical approach is imperative. While mass spectrometry provides a direct confirmation of the molecular weight, NMR spectroscopy is essential for elucidating the precise atomic connectivity, and IR spectroscopy confirms the presence of key functional groups. This combination forms a self-validating system for comprehensive characterization.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the molecular weight of the compound.

-

Expected Result: In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at an m/z value corresponding to its molecular weight. For N-(2-Iodobenzoyl)glycine, a prominent peak is expected at m/z 305 [2].

-

Trustworthiness: High-resolution mass spectrometry (HRMS) can further validate the elemental composition by providing an exact mass measurement (304.95489 Da), which should match the calculated value for C₉H₈INO₃ within a few parts per million (ppm)[1][2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by probing the chemical environment of ¹H and ¹³C nuclei.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to:

-

Aromatic protons (4H) in the region of ~7.0-8.0 ppm.

-

A doublet or triplet for the methylene protons (-CH₂-) of the glycine unit (~4.0 ppm), coupled to the amide proton.

-

A broad singlet for the amide proton (-NH-) (~8.5-9.5 ppm).

-

A broad singlet for the carboxylic acid proton (-COOH) (>10 ppm).

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton, with expected signals for:

-

Two carbonyl carbons (amide and carboxylic acid) in the range of ~165-175 ppm.

-

Six distinct aromatic carbons, including the carbon atom bonded to iodine, which will have a characteristic chemical shift.

-

One methylene carbon (~40-45 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups.

-

Expected Absorptions: The IR spectrum should display characteristic absorption bands for:

-

O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹.

-

N-H stretch (amide): Around 3300 cm⁻¹.

-

C=O stretch (amide and carboxylic acid): Strong absorptions around 1700-1650 cm⁻¹.

-

Aromatic C=C and C-H stretches.

-

Applications in Research and Drug Development

The unique structure of N-(2-Iodobenzoyl)glycine underpins its utility in distinct areas of biomedical research and clinical practice.

Diagnostic Applications: Renal Function Testing

The most prominent application of this compound is in nuclear medicine for the assessment of renal function. When labeled with a radioactive isotope of iodine (e.g., ¹²³I or ¹³¹I), it is known as Iodohippuran. It is administered intravenously, and its rate of clearance from the blood by the kidneys provides a precise measure of effective renal plasma flow (ERPF). This diagnostic test is crucial for evaluating kidney health in various conditions, including renal artery stenosis and acute renal injury[2]. The compound is ideal for this purpose because it is efficiently secreted by the renal tubules with minimal glomerular filtration or reabsorption.

Role as a Glycine Transporter Modulator

N-(2-Iodobenzoyl)glycine belongs to the N-acyl amino acid family. This class of endogenous lipids and their synthetic analogs are recognized as important signaling molecules and are being actively investigated as drug candidates[5][6]. Specifically, inhibitors of glycine transporters (GlyT1 and GlyT2) are promising as novel analgesics for chronic and neuropathic pain[7][8]. By blocking the reuptake of glycine in the central nervous system, these inhibitors can enhance inhibitory glycinergic neurotransmission, thereby reducing pain signals[8]. While N-(2-Iodobenzoyl)glycine itself is not a leading GlyT inhibitor, its N-acyl glycine scaffold serves as a valuable chemical intermediate and a reference compound for the design and synthesis of more potent and selective GlyT inhibitors[7].

Safety, Handling, and Storage

Hazard Identification

N-(2-Iodobenzoyl)glycine is classified as an irritant. According to the Globally Harmonized System (GHS), it has the following hazard statements[2]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

Given its irritant nature, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn when handling the solid compound. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[4]. Avoid all direct contact with skin and eyes[4].

Storage Conditions

The compound is a stable solid. It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

N-(2-Iodobenzoyl)glycine is a well-characterized molecule with a definitive molecular weight of 305.07 g/mol . Its synthesis is straightforward via the Schotten-Baumann reaction, and its identity can be rigorously confirmed through a combination of mass spectrometry, NMR, and IR spectroscopy. Beyond its fundamental chemical properties, the compound holds significant value in medicine as the basis for the renal diagnostic agent Iodohippuran and serves as a relevant scaffold in the ongoing development of novel therapeutics targeting glycine transporters. This guide provides the essential technical framework for researchers to confidently synthesize, analyze, and utilize this important chemical entity.

References

-

PubChem. N-(2-Iodobenzoyl)glycine | C9H8INO3 | CID 8614. [Link]

-

ChemBK. N-(2-IODOBENZOYL)GLYCINE. [Link]

-

Mostyn, S. N., et al. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. Journal of Medicinal Chemistry, 62(5), 2466–2484. [Link]

-

Bradshaw, H. B., & Walker, J. M. (2005). Novel endogenous N-acyl glycines identification and characterization. Vitamins and hormones, 72, 159-176. [Link]

-

Vandenberg, R. J., et al. (2019). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. PubMed Central. [Link]

-

Bradshaw, H. B., et al. (2009). Chapter 8 Novel Endogenous N-Acyl Glycines. Identification and Characterization. ResearchGate. [Link]

Sources

- 1. dempochem.com [dempochem.com]

- 2. N-(2-Iodobenzoyl)glycine | C9H8INO3 | CID 8614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chembk.com [chembk.com]

- 5. Novel endogenous N-acyl glycines identification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Dynamic Renal Imaging: An In-depth Technical Guide to the Early Studies of ¹³¹I-Ortho-Iodohippurate (OIH) in Renography

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the foundational studies on ¹³¹I-Ortho-Iodohippurate (OIH) in renography. It is intended for researchers, scientists, and professionals in drug development who seek to understand the origins and core principles of dynamic renal function assessment. We will delve into the pioneering work that established the radioisotope renogram as a vital diagnostic tool, examining the scientific rationale, experimental designs, and the interpretation of results that laid the groundwork for modern nuclear nephrology.

Introduction: The Quest for a Window into Kidney Function

Prior to the advent of radionuclide techniques, the assessment of individual kidney function was invasive and often imprecise.[1][2] The need for a non-invasive method to evaluate renal blood flow, tubular function, and urinary excretion spurred the development of the radioisotope renogram.[2][3] The central challenge was to identify a substance that was selectively and efficiently handled by the kidneys, which could be labeled with a suitable radioisotope for external detection.

The ideal renal agent for renography would possess several key properties: it should be cleared from the blood exclusively by the kidneys with high efficiency, have no significant uptake in other organs, not be retained in the kidneys, and remain metabolically stable during its transit through the renal system.[4] Early researchers sought a compound that could emulate the physiological handling of para-aminohippuric acid (PAH), the gold standard for measuring effective renal plasma flow (ERPF), but with the advantage of external detection. This quest led to the development of ¹³¹I-Ortho-Iodohippurate (OIH).

¹³¹I-Ortho-Iodohippurate: The Pioneering Radiopharmaceutical

Ortho-iodohippurate, an analog of PAH, proved to be an excellent candidate. Its clearance is dominated by tubular secretion (approximately 80%) with a smaller component of glomerular filtration (about 20%).[5] The high extraction efficiency by the kidneys, ranging from 70-90% in a normal kidney, ensured that its clearance from the plasma was a reliable measure of effective renal plasma flow.[5]

The choice of Iodine-131 as the radiolabel was a pragmatic one for the era. It was readily available and its 364 keV gamma emission was energetic enough for external detection with the scintillation counters of the time. However, ¹³¹I also presented significant drawbacks, including a relatively high radiation dose to the patient and poor imaging characteristics due to its high-energy gamma photons and beta emissions.[5][6][7]

The Seminal Experiments: Establishing the ¹³¹I-OIH Renogram

The pioneering work of researchers like George V. Taplin and Chester C. Winter in the 1950s and 1960s was instrumental in establishing the clinical utility of the ¹³¹I-OIH renogram.[2][8][9][10][11] Their studies laid the foundation for the methodology and interpretation of this novel diagnostic test.

Causality in Experimental Design: A Self-Validating System